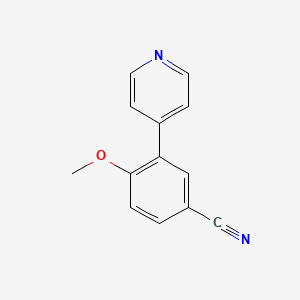

4-Methoxy-3-(pyridin-4-yl)benzonitrile

Description

4-Methoxy-3-(pyridin-4-yl)benzonitrile (C₁₃H₁₀N₂O, MW 210.24) is a heteroaromatic compound featuring a benzonitrile core substituted with a methoxy group at the 4-position and a pyridin-4-yl moiety at the 3-position . This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science. Its pyridine ring enables π-π stacking and hydrogen bonding, which are critical for interactions in biological systems or coordination chemistry.

Properties

IUPAC Name |

4-methoxy-3-pyridin-4-ylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c1-16-13-3-2-10(9-14)8-12(13)11-4-6-15-7-5-11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTMSFKYCCNNTDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C#N)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

4-Methoxy-3-(pyridin-4-yl)benzonitrile has various applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biological systems, particularly in the development of new drugs.

Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Methoxy-3-(pyridin-4-yl)benzonitrile exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physical Properties

Pyridine vs. Trifluoromethyl Substitution

- 4-Methoxy-3-(trifluoromethyl)benzonitrile (C₉H₆F₃NO, MW 201.15): Replaces the pyridin-4-yl group with a trifluoromethyl (-CF₃) group. Properties: Higher lipophilicity (logP ~2.5 estimated) due to -CF₃, melting point 98–100°C . Applications: Used in agrochemicals and pharmaceuticals for metabolic stability enhancement.

- Applications: Preferred in metal-organic frameworks (MOFs) for electrocatalysis (e.g., hydrogen evolution) due to pyridine’s coordinating ability .

Extended Functional Groups

- 4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-methoxybenzonitrile (C₁₈H₁₂ClN₃O₃, MW 353.76): Incorporates a chloropyridazinyl-oxy substituent. Properties: Higher molecular weight, density 1.32 g/cm³, predicted boiling point 480.9°C . Applications: Potential kinase inhibition due to pyridazine’s resemblance to purine scaffolds.

- 4-Methoxy-3-(3-morpholinopropoxy)benzonitrile: Features a morpholine-propoxy chain. Properties: Enhanced solubility in polar solvents (e.g., DMSO), synthesized via alkylation with 96% yield . Applications: Drug discovery targeting CNS disorders (morpholine improves blood-brain barrier penetration).

Xanthine Oxidase (XO) Inhibitors

5-(4-(Pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile Derivatives :

- 4-Methoxy-3-(pyridin-4-yl)benzonitrile: Limited direct XO inhibition data, but pyridine’s electron-withdrawing nature may enhance binding in related targets (e.g., kinases).

Anti-inflammatory Activity

- Tetrazole-Pyridine Hybrids: Derivatives like 5-substitutedphenyl-3-(5-phenyl-1H-tetrazol-1-yl)-4,5-dihydro-1H-pyrazol-1-ylmethanone show COX-2 inhibition (IC₅₀ ~5 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.